

Navigating the Analysis of Prasugrel's Deuterated Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Prasugrel metabolite-d4*

Cat. No.: *B15599235*

[Get Quote](#)

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the procurement and analysis of Prasugrel's deuterated active metabolite, Prasugrel-d4 (R-138727-d4). This document details available suppliers, summarizes key pharmacokinetic data, outlines a robust analytical methodology, and visually represents the metabolic activation of Prasugrel and the corresponding experimental workflow.

Sourcing Prasugrel-d4 and its Metabolites: A Supplier Overview

The availability of stable isotope-labeled internal standards is critical for accurate bioanalytical studies. Several suppliers offer Prasugrel-d4 and its metabolites. The following tables provide a consolidated list of known suppliers and their product specifications.

Table 1: Suppliers of Prasugrel Active Metabolite-d4 (R-138727-d4)

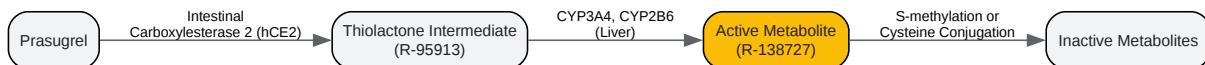

Supplier	Product Name	CAS Number	Molecular Formula
Axios Research	Prasugrel-d4 Metabolite R-138727	1217222-86-0	$C_{18}H_{16}D_4FNO_3S$
BOC Sciences	Prasugrel-[d4] Metabolite R-138727	1217222-86-0	$C_{18}H_{16}D_4FNO_3S$

Table 2: Suppliers of Prasugrel Thiolactone Intermediate-d4 (R-95913-d4)

Supplier	Product Name	CAS Number	Molecular Formula
Acanthus Research	Prasugrel Thiolactone-D4 (Mixture of Diastereomers)	N/A	C ₁₈ H ₁₄ D ₄ FNO ₂ S
VIVAN Life Sciences	Prasugrel Metabolite D4 (R-95913, Mixture of Diastereomers)	N/A	C ₁₈ H ₁₄ D ₄ FNO ₂ S
Simson Pharma	Prasugrel-d4 Metabolite (R-95913, Mixture of Diastereomers)	N/A	Not Specified
Alfa Chemistry	Prasugrel-d4 Metabolite (R-95913, Mixture of Diastereomers)	Not Specified	Not Specified

Understanding the Metabolic Journey: From Prodrug to Active Inhibitor

Prasugrel is a prodrug that requires metabolic activation to exert its antiplatelet effect. The process begins with rapid hydrolysis in the intestine, followed by oxidation in the liver to form the active metabolite, R-138727. This active metabolite then irreversibly binds to the P2Y12 receptor on platelets.[1]

[Click to download full resolution via product page](#)

Prasugrel Metabolic Activation Pathway

Quantifying Exposure: Pharmacokinetic Profile of Prasugrel's Active Metabolite

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion of a drug. The active metabolite of Prasugrel, R-138727, exhibits rapid absorption and a relatively short half-life. The following table summarizes key pharmacokinetic parameters observed in healthy human volunteers.

Table 3: Pharmacokinetic Parameters of Prasugrel's Active Metabolite (R-138727)

Parameter	Value	Reference
Time to Peak Plasma Concentration (T _{max})	~30 minutes	[2]
Elimination Half-Life (t _{1/2})	~4 hours	[2]
Bioavailability	≥79%	[1]
Protein Binding	98% (to human serum albumin)	

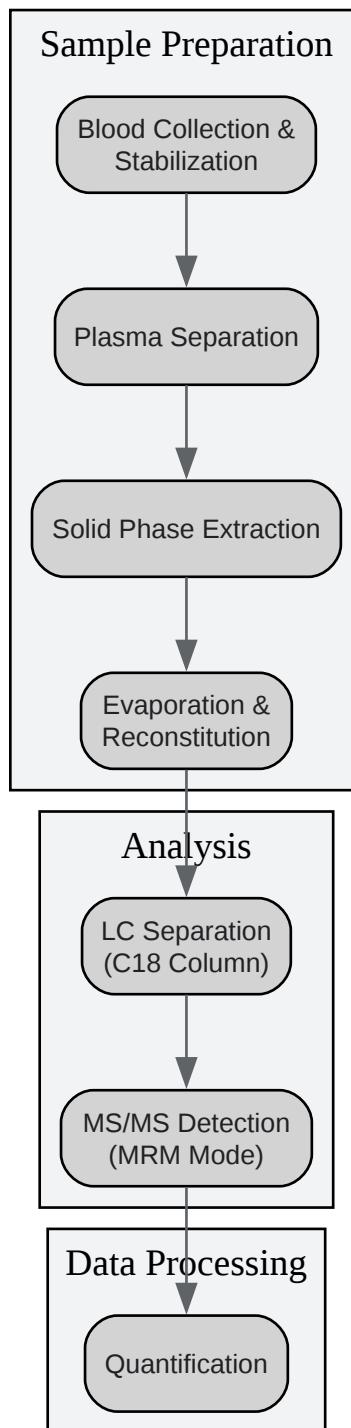
Data presented are approximate values and can vary based on the study population and design.

A Blueprint for Analysis: Experimental Protocol for LC-MS/MS Quantification

The sensitive and selective quantification of Prasugrel's active metabolite in biological matrices is typically achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

- **Blood Collection and Stabilization:** Immediately after collection, blood samples should be treated with a derivatizing agent, such as 2-bromo-3'-methoxyacetophenone, to stabilize the active metabolite.[3]


- Plasma Separation: Centrifuge the stabilized blood samples to separate the plasma.
- Solid Phase Extraction (SPE):
 - Condition an appropriate SPE cartridge.
 - Load the plasma sample.
 - Wash the cartridge to remove interfering substances.
 - Elute the analyte and internal standard (Prasugrel-d4 active metabolite).
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Chromatographic and Mass Spectrometric Conditions

Table 4: Example LC-MS/MS Parameters

Parameter	Condition
Liquid Chromatography	
Column	C18 reverse-phase column
Mobile Phase	Isocratic elution with a suitable mixture of organic and aqueous phases
Flow Rate	As optimized for the specific column dimensions
Mass Spectrometry	
Ionization Mode	Positive Electrospray Ionization (ESI+)
Analysis Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (R-138727)	m/z 498.3 → 206.0[4]
MRM Transition (Internal Standard)	To be determined based on the specific deuterated standard

These parameters are provided as a general guideline and should be optimized for the specific instrumentation and analytical requirements.

[Click to download full resolution via product page](#)

LC-MS/MS Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the Analysis of Prasugrel's Deuterated Metabolite: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15599235#prasugrel-metabolite-d4-supplier-and-availability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com